![molecular formula C21H20FN3O2 B2738677 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide CAS No. 899980-49-5](/img/structure/B2738677.png)
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide
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Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide, also known as FM19G11, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cellular development, differentiation, and proliferation, and is often dysregulated in various diseases, including cancer. FM19G11 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds structurally related to quinazolinones have been synthesized and evaluated for their potent antibacterial activities. For instance, a study by Kuramoto et al. (2003) demonstrated that certain quinolone derivatives exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibacterial agents like trovafloxacin. The structure-activity relationship analysis highlighted the importance of specific substituent groups for enhanced antibacterial activity, further supported by molecular modeling studies (Kuramoto et al., 2003).
Anticancer Activities
Research into the applications of quinazolinone derivatives has also extended into the realm of cancer treatment. Compounds with structural similarities to the one have been investigated for their potential to act as anticancer agents. For example, a study by Sonego et al. (2019) explored the antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides against human bladder carcinoma cells. These compounds were found to induce significant cytotoxic effects, cell cycle arrest, and apoptosis in cancer cells, highlighting their promise as anticancer candidates (Sonego et al., 2019).
Dual Inhibitor for Tyrosine Kinases
Quinazolinone-based derivatives have been identified as potent dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical targets in cancer therapy. Riadi et al. (2021) described the synthesis and characterization of a new quinazolinone derivative that exhibited potent cytotoxic activity against various human cancer cell lines, suggesting its efficacy as an anti-cancer agent. The compound's ability to inhibit VEGFR-2 and EGFR tyrosine kinases positions it as a promising candidate for cancer treatment (Riadi et al., 2021).
Sigma-2 Receptor Imaging in Solid Tumors
Tu et al. (2007) synthesized and evaluated fluorine-containing benzamide analogs as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in assessing the sigma-2 receptor status, which can be an important marker in the evaluation of tumor progression and response to therapy (Tu et al., 2007).
properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-23-18-9-5-4-8-16(18)21(27)25(13)15-10-11-17(22)19(12-15)24-20(26)14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJWEHMJJUENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide |
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